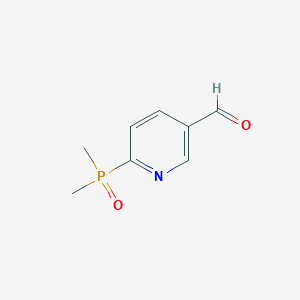
6-(Dimethylphosphoryl)pyridine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Dimethylphosphoryl)pyridine-3-carbaldehyde is a chemical compound with the molecular formula C8H10NO2P It is a pyridine derivative that features a dimethylphosphoryl group at the 6-position and a carbaldehyde group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylphosphoryl)pyridine-3-carbaldehyde typically involves the phosphorylation of pyridine derivatives. One common method includes the reaction of 3-pyridinecarboxaldehyde with dimethylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Dimethylphosphoryl)pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phosphoryl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 6-(Dimethylphosphoryl)pyridine-3-carboxylic acid.
Reduction: 6-(Dimethylphosphoryl)pyridine-3-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-(Dimethylphosphoryl)pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 6-(Dimethylphosphoryl)pyridine-3-carbaldehyde involves its interaction with various molecular targets. The phosphoryl group can form strong interactions with metal ions, making it useful in coordination chemistry. The aldehyde group can form Schiff bases with amines, which are important in many biological processes. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a versatile tool in research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-(Dimethylphosphoryl)pyridine-2-carbaldehyde
- 6-(Dimethylphosphoryl)pyridine-4-carbaldehyde
- 6-(Dimethylphosphoryl)pyridine-3-methanol
Uniqueness
6-(Dimethylphosphoryl)pyridine-3-carbaldehyde is unique due to the specific positioning of the dimethylphosphoryl and carbaldehyde groups on the pyridine ring. This positioning affects its reactivity and the types of reactions it can undergo, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C8H10NO2P |
|---|---|
Molekulargewicht |
183.14 g/mol |
IUPAC-Name |
6-dimethylphosphorylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H10NO2P/c1-12(2,11)8-4-3-7(6-10)5-9-8/h3-6H,1-2H3 |
InChI-Schlüssel |
ZFPFEWMWVFELDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CP(=O)(C)C1=NC=C(C=C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















